Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)-(9CI)
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Overview
Description
Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)-(9CI) is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, featuring a methyl group and a propadienyloxy group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)-(9CI) can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexene with propargyl alcohol under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the propadienyloxy group.
Industrial Production Methods
Industrial production of Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)-(9CI) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propadienyloxy group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, amines, acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated or aminated cyclohexene derivatives.
Scientific Research Applications
Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohexene: A structural isomer with a similar cyclohexene ring but lacking the propadienyloxy group.
3-Methyl-2-cyclohexen-1-one: A related compound with a ketone functional group instead of the propadienyloxy group.
3-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride: Another derivative with carboxylic anhydride groups.
Uniqueness
Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)-(9CI) is unique due to the presence of the propadienyloxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
150546-39-7 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-3-9-11-10(2)7-5-4-6-8-10/h5,7,9H,1,4,6,8H2,2H3 |
InChI Key |
FQOAOCVSVBWWSS-UHFFFAOYSA-N |
SMILES |
CC1(CCCC=C1)OC=C=C |
Canonical SMILES |
CC1(CCCC=C1)OC=C=C |
Synonyms |
Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)- (9CI) |
Origin of Product |
United States |
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